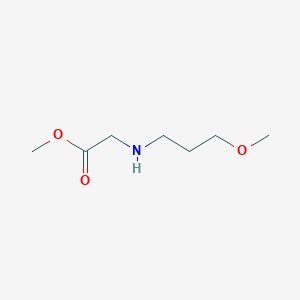
Methyl (3-methoxypropyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3-methoxypropyl)amino]acetate is an organic compound that belongs to the class of esters and amines It is characterized by the presence of a methoxypropyl group attached to an amino group, which is further connected to a methyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(3-methoxypropyl)amino]acetate can be synthesized through a multi-step process involving the reaction of 3-methoxypropylamine with methyl chloroacetate. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or ethanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of methyl 2-[(3-methoxypropyl)amino]acetate involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be integrated into the process to enhance the overall production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-methoxypropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted esters and amines.
Scientific Research Applications
Methyl 2-[(3-methoxypropyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(3-methoxypropyl)amino]acetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution and addition reactions. The ester moiety can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
Methyl 2-[(3-methoxypropyl)amino]acetate can be compared with other similar compounds such as:
Ethyl 2-[(3-methoxypropyl)amino]acetate: Similar structure but with an ethyl group instead of a methyl group, leading to slightly different physical and chemical properties.
Methyl 2-[(2-methoxyethyl)amino]acetate: Contains a 2-methoxyethyl group instead of a 3-methoxypropyl group, affecting its reactivity and applications.
Methyl 2-[(3-ethoxypropyl)amino]acetate: Features an ethoxy group instead of a methoxy group, which can influence its solubility and interaction with other molecules.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
methyl 2-(3-methoxypropylamino)acetate |
InChI |
InChI=1S/C7H15NO3/c1-10-5-3-4-8-6-7(9)11-2/h8H,3-6H2,1-2H3 |
InChI Key |
GYIJQMDJOGNPNE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















